molecular formula C19H24N2O3 B12902154 N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide CAS No. 69592-36-5

N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide

Cat. No.: B12902154
CAS No.: 69592-36-5
M. Wt: 328.4 g/mol
InChI Key: RQGJDYPBBZGUKL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide is a chemical compound with the molecular formula C19H24N2O3. It is known for its unique structure, which includes a cyclohexyl group, a quinoline moiety, and a butanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide typically involves the reaction of cyclohexylamine with 4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

CAS No.

69592-36-5

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-cyclohexyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide

InChI

InChI=1S/C19H24N2O3/c22-18(20-15-5-2-1-3-6-15)7-4-12-24-16-9-10-17-14(13-16)8-11-19(23)21-17/h8-11,13,15H,1-7,12H2,(H,20,22)(H,21,23)

InChI Key

RQGJDYPBBZGUKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3

Origin of Product

United States

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